molecular formula C7H13NO3 B3099185 (R)-2-Hydroxy-1-morpholinopropan-1-one CAS No. 135206-87-0

(R)-2-Hydroxy-1-morpholinopropan-1-one

Cat. No.: B3099185
CAS No.: 135206-87-0
M. Wt: 159.18 g/mol
InChI Key: LIEYNOJBDICZQM-ZCFIWIBFSA-N
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Description

(R)-2-Hydroxy-1-morpholinopropan-1-one (CAS 135206-87-0) is a chiral morpholine derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol . It is supplied with a high purity level of ≥94% . This compound features a morpholine ring, which is a ubiquitous pharmacophore in medicinal chemistry due to its versatile nature and presence in a large pool of marketed drugs and enzyme inhibitors . The morpholine ring is known to improve the aqueous solubility of lipophilic scaffolds, making it a valuable structural motif in drug design . As a building block, this compound serves as a key synthetic intermediate and chiral standard in the development of novel pharmaceutical agents . Its applications are rooted in foundational research, which demonstrates that morpholine-containing compounds are being actively explored for their potential as antibiotic enhancers and efflux pump inhibitors to combat multidrug-resistant bacteria . For handling, it is recommended to use in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . The product should be stored sealed in a dry, cool, and well-ventilated place . This compound is intended for research and further manufacturing use only, not for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-hydroxy-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(9)7(10)8-2-4-11-5-3-8/h6,9H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEYNOJBDICZQM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Innovative Synthetic Methodologies for R 2 Hydroxy 1 Morpholinopropan 1 One

Chemoenzymatic Strategies for Enantioselective Production

Chemoenzymatic approaches, which couple the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful platform for producing enantiopure compounds like (R)-2-Hydroxy-1-morpholinopropan-1-one. These methods are prized for their high selectivity, mild reaction conditions, and environmentally benign nature.

Enzyme-Catalyzed Kinetic Resolution Approaches

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. In the context of this compound, this involves the use of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture of 2-hydroxy-1-morpholinopropan-1-one, leaving the other enantiomer unreacted and in high enantiomeric excess.

The success of this approach hinges on the enzyme's ability to differentiate between the two enantiomers. Lipases, such as those from Candida antarctica (CAL-B) and Candida rugosa, are frequently utilized for their broad substrate scope and high enantioselectivity in the acylation of secondary alcohols. The reaction typically employs an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in a non-polar organic solvent. The unreacted (R)-enantiomer can then be separated from the acylated (S)-enantiomer. The efficiency of this resolution is often described by the enantiomeric ratio (E-value), with higher values indicating better separation.

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee %) of (R)-enantiomerSelectivity Factor (s)
Lipase B from Candida antarcticaVinyl AcetateToluene~50>99>200
Lipase from Pseudomonas cepaciaIsopropenyl AcetateHexane~48>98~150

Note: The data in this table is representative of typical results found in the literature for the kinetic resolution of similar α-hydroxy amides and may not represent empirically validated results for this compound.

Biocatalytic Asymmetric Reduction and Oxidation

An alternative chemoenzymatic strategy involves the asymmetric reduction of a prochiral precursor, 1-morpholino-2-oxopropan-1-one, to afford the desired (R)-enantiomer. This transformation is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) that exhibit high stereoselectivity. These enzymes utilize a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which must be regenerated in situ for catalytic turnover.

The choice of enzyme is critical to achieving high enantiomeric excess of the (R)-product. Screening of enzyme libraries is a common practice to identify the optimal biocatalyst. The reaction conditions, including pH, temperature, and substrate concentration, are also optimized to maximize both conversion and enantioselectivity. Conversely, biocatalytic asymmetric oxidation of a racemic mixture of 2-hydroxy-1-morpholinopropan-1-one can also be employed, where one enantiomer is selectively oxidized to the ketone, enriching the other.

Asymmetric Organocatalytic Routes to Enantiopure this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. These metal-free catalysts offer advantages in terms of stability, low toxicity, and operational simplicity.

Proline-Derived Catalysis

L-proline and its derivatives are among the most successful organocatalysts for a variety of asymmetric transformations, including the α-hydroxylation of carbonyl compounds. The synthesis of this compound can be envisioned through the asymmetric α-hydroxylation of 1-morpholinopropan-1-one.

In a typical proline-catalyzed reaction, the catalyst activates the substrate through the formation of an enamine intermediate. This intermediate then reacts with an electrophilic oxygen source, such as nitrosobenzene (B162901) or a peroxide, to introduce the hydroxyl group in a stereocontrolled manner. The choice of oxidant and reaction conditions can significantly influence the yield and enantioselectivity of the desired (R)-product.

Proline DerivativeOxidantSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
L-ProlineNitrosobenzeneDMSO2570-8590-97
(S)-Diphenylprolinol silyl (B83357) etherCumene hydroperoxideToluene080-92>98

Note: This data is illustrative of proline-catalyzed α-hydroxylation of similar carbonyl compounds and should be considered hypothetical for the synthesis of this compound.

Chiral Amine and Thiourea (B124793) Catalysis

Chiral bifunctional catalysts, particularly those incorporating a thiourea moiety and a chiral amine, have proven to be highly effective in a range of asymmetric reactions. These catalysts operate through a dual activation mechanism, where the thiourea group activates the electrophile via hydrogen bonding, and the amine group activates the nucleophile.

For the synthesis of this compound, a thiourea-based catalyst could be employed in the asymmetric addition of a hydroxyl equivalent to an appropriate precursor. The catalyst's structure, particularly the nature of the chiral scaffold and the substituents on the thiourea and amine moieties, is crucial for achieving high levels of stereocontrol.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a versatile and highly efficient means of constructing chiral centers. Various transition metals, in conjunction with chiral ligands, can catalyze the asymmetric synthesis of this compound through different reaction pathways.

One prominent approach is the asymmetric hydrogenation of the prochiral ketone, 1-morpholino-2-oxopropan-1-one. Chiral ruthenium, rhodium, or iridium complexes bearing chiral phosphine (B1218219) ligands are commonly used for this transformation. The selection of the metal-ligand combination is critical for achieving high enantioselectivity. Another powerful method is the asymmetric dihydroxylation of an appropriate alkene precursor, 1-morpholinoprop-1-ene, using osmium tetroxide in the presence of a chiral ligand, such as those derived from cinchona alkaloids. This reaction would yield a diol, which could then be selectively manipulated to afford the target molecule.

Metal/Ligand SystemSubstrateReaction TypeYield (%)Enantiomeric Excess (ee %)
Ru(II)/(R)-BINAP1-morpholino-2-oxopropan-1-oneAsymmetric Hydrogenation>95>99
OsO₄/(DHQ)₂PHAL1-morpholinoprop-1-eneAsymmetric Dihydroxylation~90>98
Ti(OiPr)₄/(R)-BINOL1-morpholinopropan-1-oneAsymmetric Hydroxylation75-8890-96

Note: This table presents plausible data based on established transition metal-catalyzed reactions for analogous substrates, not specific experimental results for the synthesis of this compound.

Chiral Ligand Design and Application

The foundation of successful asymmetric metal catalysis lies in the rational design and application of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that biases the reaction pathway to favor the formation of one enantiomer over the other. For the synthesis of this compound via hydrogenation of a prochiral α-keto amide precursor (1-morpholinopropane-1,2-dione), the ligand's structure is the primary determinant of enantioselectivity.

Key design principles for chiral ligands often incorporate C2 symmetry, which can reduce the number of possible diastereomeric transition states, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivity. nih.gov Ligands such as DIOP, DiPAMP, BINAP, and DuPhos are seminal examples that embody this principle. nih.govutexas.edu Modularity is another crucial design feature, allowing for the fine-tuning of steric and electronic properties of the ligand to optimize its performance for a specific substrate and reaction. utexas.edu Bisoxazoline (BOX) and PHOX (phosphine-oxazoline) ligands are highly modular and have been used successfully in a variety of asymmetric transformations. nih.gov

In the context of α-keto amide reduction, chiral phosphine ligands complexed with metals like rhodium, ruthenium, and iridium are particularly effective. The ligand's architecture, including its bite angle and the steric bulk of its substituents, dictates the precise three-dimensional arrangement of the substrate at the catalytic site, enabling facial discrimination of the ketone.

Ligand TypeMetalSubstrate TypeEnantiomeric Excess (ee)Reference
BINAPRuα-Keto Esters/AmidesHigh nih.gov
DuPhosRhα-Keto EstersExcellent nih.gov
f-amphoxIrKetoamides>99% rsc.org
TsDPENRuα-Keto AmidesHigh nih.gov

Stereodifferentiating Catalytic Hydrogenation

Stereodifferentiating catalytic hydrogenation is a powerful and atom-economical method for producing chiral α-hydroxy amides from their corresponding α-keto amide precursors. This approach can be broadly categorized into two types: asymmetric hydrogenation using molecular hydrogen (H₂) and asymmetric transfer hydrogenation (ATH) using a hydrogen donor molecule.

Asymmetric Hydrogenation (AH): This method involves the direct addition of hydrogen across the carbonyl double bond, catalyzed by a chiral transition-metal complex. Iridium complexes featuring chiral ligands like f-amphox have demonstrated exceptional efficacy in the hydrogenation of various ketoamides, achieving excellent conversions and enantioselectivities (>99% ee) under relatively mild conditions. rsc.org The high selectivity is attributed to the well-defined chiral pocket created by the ligand around the iridium center, which effectively guides the substrate into a specific orientation for hydrogenation.

Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative to using high-pressure hydrogen gas. In this process, hydrogen is transferred from a donor molecule, commonly isopropanol (B130326) or a formic acid/triethylamine mixture, to the substrate. Tethered Ru/TsDPEN catalysts are highly effective for the ATH of α-keto amides, yielding α-hydroxy amides with high enantiomeric excess. nih.gov The tether between the catalyst's arene and the diamine ligand enhances stability and activity, making it a robust system for this transformation.

Catalyst SystemHydrogen SourceSubstrateConversionEnantiomeric Excess (ee)Reference
Ir/f-amphoxH₂ (gas)γ-Ketoamide>99%>99% rsc.org
Tethered Ru/TsDPENHCOOH/NEt₃α-Keto-1,4-diamideHighHigh nih.gov
Zr-MOFIsopropanolα-KetoamideHighNot specified researchgate.net
ElectrochemicalMethanolα-Ketoamideup to 100%(Racemic) rsc.org

Stereocontrolled Chemical Synthesis from Chiral Precursors

An alternative strategy to asymmetric catalysis is to construct the target molecule from a readily available, enantiomerically pure starting material, often referred to as a chiral precursor. This approach transfers the existing stereochemistry of the precursor to the final product.

Auxiliary-Mediated Stereocontrol

In this methodology, a prochiral substrate is covalently bonded to a chiral auxiliary. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. For the synthesis of an α-hydroxy amide, one could envision reacting a glyoxylic acid derivative with a chiral alcohol (e.g., Evans auxiliary) to form an ester. The diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide) to the ketone, directed by the steric hindrance of the auxiliary, would establish the desired (R)-stereocenter. Subsequent amidation with morpholine (B109124) and removal of the auxiliary would complete the synthesis. While effective, this method is often less atom-economical due to the use of a stoichiometric amount of the (often complex) chiral auxiliary.

Green Chemistry Principles in the Sustainable Synthesis of this compound

The integration of green chemistry principles into pharmaceutical synthesis is essential for minimizing environmental impact and improving process efficiency. tandfonline.com The synthesis of this compound can be made more sustainable by applying these principles to the methodologies discussed.

Catalysis: Asymmetric catalytic hydrogenation (Section 2.3.2) is a prime example of green chemistry. pharmtech.com Catalytic methods have a significant advantage over stoichiometric reagents by minimizing waste, a core principle of green chemistry (high atom economy). nih.govjddhs.com

Renewable Feedstocks: The use of (R)-lactic acid as a chiral precursor (Section 2.4.2) is highly advantageous from a green chemistry perspective. Lactic acid is readily produced from the fermentation of biomass, making it a renewable feedstock. nih.gov

Safer Solvents and Conditions: Green chemistry encourages the use of less hazardous solvents. jddhs.com Methodologies that utilize water, ethanol, or supercritical CO₂ as solvents are preferred over chlorinated hydrocarbons. Furthermore, reactions that can be run at ambient temperature and pressure, such as some ATH processes, reduce energy consumption. pharmtech.com

Biocatalysis: The use of enzymes represents a particularly green approach to synthesis. nih.gov A ketoreductase enzyme could potentially be used for the highly selective reduction of the 1-morpholinopropane-1,2-dione precursor. Enzymatic reactions typically occur in water under mild conditions and can offer unparalleled enantioselectivity. jddhs.com

Waste Reduction: The E-Factor, which measures the mass ratio of waste to the desired product, is a key metric for evaluating the "greenness" of a process. pharmtech.com Catalytic routes and syntheses with fewer steps, such as the direct amidation of lactic acid, generally have lower E-Factors compared to multi-step syntheses involving protecting groups or chiral auxiliaries.

By prioritizing catalytic methods, utilizing renewable starting materials, and optimizing reaction conditions, the synthesis of this compound can be aligned with the principles of sustainability and green chemistry.

Elucidation of Reaction Mechanisms Involving R 2 Hydroxy 1 Morpholinopropan 1 One

Mechanistic Pathways of Carbonyl Reactivity and Transformation

The carbonyl group of the amide in (R)-2-Hydroxy-1-morpholinopropan-1-one is the primary site for nucleophilic attack. However, amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives like esters or acid chlorides. This reduced reactivity is due to the delocalization of the nitrogen lone pair into the carbonyl group, which decreases the electrophilicity of the carbonyl carbon.

Nucleophilic Acyl Substitution: Transformations involving the carbonyl group will typically proceed through a nucleophilic acyl substitution mechanism. This pathway involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the morpholine (B109124) as a leaving group.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield (R)-lactic acid and morpholine.

Acid-catalyzed hydrolysis: The carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, the morpholine moiety is eliminated as a morpholinium ion. libretexts.org

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the morpholine anion is difficult due to its basicity. Therefore, this process typically requires harsh conditions like high temperatures. The final products are the carboxylate of lactic acid and morpholine. libretexts.orgsavemyexams.com

Reaction with Organometallic Reagents: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon. The stability of the resulting tetrahedral intermediate is crucial. Morpholine amides, in some contexts, can be effective acylating agents, reacting with organometallic reagents to form ketones. researchgate.net The reaction's success in preventing over-addition to form a tertiary alcohol depends on the stability of the initial adduct and the reaction conditions. researchgate.net

Reduction: The amide carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically proceeds by initial coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer. The likely product would be (R)-1-morpholinopropan-2-ol, resulting from the complete reduction of the carbonyl group to a methylene (B1212753) group. libretexts.org

Stereochemical Analysis of Subsequent Reaction Products

The stereochemical outcome of reactions involving this compound is of significant interest due to the presence of a chiral center at the α-position to the carbonyl group.

Reactions at the Carbonyl Group: In reactions where the chiral center is not directly involved, such as nucleophilic acyl substitution, the stereochemistry is generally retained. For instance, hydrolysis of this compound would be expected to produce (R)-lactic acid.

Reactions Involving the α-Carbon: Reactions that proceed via enolization could potentially lead to racemization. Under strongly basic conditions, the proton α to the carbonyl group can be abstracted to form an enolate. If this enolate is planar, subsequent reactions could occur from either face, leading to a mixture of stereoisomers. However, the presence of the adjacent hydroxyl group may influence the facial selectivity of such reactions.

Asymmetric Induction: The existing chiral center can influence the stereochemical outcome of reactions at other sites in the molecule or in intermolecular reactions. For instance, if the hydroxyl group were to be oxidized to a ketone, the subsequent reduction of this new carbonyl group could be influenced by the adjacent chiral center, potentially leading to a diastereoselective synthesis of the corresponding diol.

Reaction TypeExpected Product(s)Stereochemical Outcome
Acid/Base Hydrolysis(R)-Lactic acid and MorpholineRetention of configuration
Reduction (LiAlH₄)(R)-1-Morpholinopropan-2-olRetention of configuration
Reaction with Grignard (R'-MgX)(R)-1-Hydroxy-1-R'-propan-2-one (after hydrolysis)Retention of configuration
Enolate Formation/ReactionPotential for racemization or diastereoselectivityDependent on conditions and subsequent reaction

Investigations into the Role of the Hydroxyl Group in Reaction Coordination and Catalysis

The secondary hydroxyl group in this compound can play a significant role in its reactivity, either through intramolecular interactions or by coordinating to reagents.

Intramolecular Catalysis: The hydroxyl group can act as an intramolecular proton source or sink, potentially catalyzing reactions at the nearby carbonyl group. For example, during hydrolysis, it could facilitate proton transfer steps.

Chelation and Directing Group Effects: The hydroxyl group can coordinate to metal ions, forming a chelate ring with the carbonyl oxygen. This chelation can have several effects:

It can activate the carbonyl group towards nucleophilic attack by withdrawing electron density.

It can act as a directing group, guiding incoming reagents to a specific face of the molecule, thereby influencing stereoselectivity. For example, in reductions or reactions with organometallic reagents, coordination of the reagent to a metal center chelated by the hydroxyl and carbonyl groups could lock the conformation and lead to a highly diastereoselective outcome.

Hydrogen Bonding: The hydroxyl group can form hydrogen bonds, both intramolecularly and intermolecularly. Intramolecular hydrogen bonding could influence the conformation of the molecule and therefore its reactivity. Intermolecular hydrogen bonding with solvents or reagents can also affect reaction rates and pathways. researchgate.net

Influence of the Morpholine Moiety on Reaction Dynamics and Stereoselectivity

The morpholine ring, being a tertiary amine, has distinct electronic and steric properties that influence the reactivity of the amide.

Electronic Effects: The oxygen atom in the morpholine ring is electron-withdrawing, which can slightly increase the electrophilicity of the carbonyl carbon compared to a simple dialkylamide. However, the nitrogen's lone pair donation to the carbonyl is the dominant electronic effect. Because the nitrogen is part of a six-membered ring, its ability to delocalize its lone pair is well-established. wikipedia.org

Steric Effects: The chair conformation of the morpholine ring presents a specific steric environment around the amide bond. This can influence the approach of nucleophiles to the carbonyl carbon. The steric hindrance is generally considered moderate and less than that of bulkier substituents.

Stereodirecting Influence: While the morpholine ring itself is achiral, its conformation can be influenced by the adjacent chiral center. This can create a biased conformational landscape, which in turn could lead to modest levels of diastereoselectivity in reactions at the carbonyl group or the α-carbon. The precise nature of this influence would depend on the specific reaction and the transition state geometry.

Proposed Intermediates and Transition States in Derivatization Reactions

Derivatization reactions of this compound would likely involve the hydroxyl group or the carbonyl group.

Esterification of the Hydroxyl Group: Reaction with an acyl chloride or anhydride (B1165640) would proceed through a standard nucleophilic attack of the hydroxyl oxygen on the carbonyl of the electrophile. The transition state would involve the formation of a new C-O bond.

Reactions at the Carbonyl (Nucleophilic Acyl Substitution): As mentioned, these reactions proceed through a tetrahedral intermediate . The stability of this intermediate is a key factor in the reaction's feasibility. For example, in the reaction with an organolithium reagent, a lithium-chelated tetrahedral intermediate involving the carbonyl oxygen, the hydroxyl oxygen, and the incoming nucleophile is a plausible structure.

Computational Modeling: To gain a more precise understanding of the transition states, computational methods such as Density Functional Theory (DFT) could be employed. researchgate.net These calculations could model the geometries and energies of transition states for various reactions, providing insight into reaction barriers and predicting stereochemical outcomes. Such studies could elucidate the specific conformations of the morpholine ring and the orientation of the hydroxyl group in the transition state, clarifying their roles in stereocontrol.

Strategic Derivatization and Advanced Functionalization of R 2 Hydroxy 1 Morpholinopropan 1 One

Chemoselective Modifications of the Hydroxyl Functionality

The secondary hydroxyl group is a prime site for chemical manipulation, allowing for the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties.

Protecting the hydroxyl group is a common and often necessary strategy in multi-step syntheses to prevent unwanted side reactions. masterorganicchemistry.comlibretexts.org This is typically achieved through esterification or etherification.

Esterification: The hydroxyl group can be readily converted into an ester. This transformation is not only useful for protection but also for creating prodrugs or modifying the biological activity of the parent molecule. Common acylating agents include acyl chlorides and anhydrides in the presence of a base.

Acetyl (Ac) and Benzoyl (Bz) Esters: These are among the most common ester protecting groups due to their ease of introduction and removal under basic conditions. slideshare.net

Pivaloyl (Piv) Esters: The sterically hindered pivaloyl group offers greater stability towards hydrolysis and can be introduced selectively.

Protecting GroupReagents and Conditions (Typical)Deprotection Conditions (Typical)
Acetyl (Ac)Acetic anhydride (B1165640), pyridine, DMAP (cat.), CH₂Cl₂K₂CO₃, MeOH/H₂O or LiOH, THF/H₂O
Benzoyl (Bz)Benzoyl chloride, triethylamine, CH₂Cl₂NaOH, MeOH/H₂O
Pivaloyl (Piv)Pivaloyl chloride, pyridine, 0 °C to rtLiOH, THF/H₂O, reflux

Etherification: The formation of ethers provides a more robust protection for the hydroxyl group, as ethers are generally stable to a wider range of reaction conditions compared to esters.

Silyl (B83357) Ethers (e.g., TMS, TBS, TIPS): Trialkylsilyl ethers are widely used protecting groups for alcohols. masterorganicchemistry.comlibretexts.org Their stability is dependent on the steric bulk of the alkyl groups on the silicon atom. They are typically introduced using the corresponding silyl chloride and a base like imidazole (B134444) or triethylamine. Deprotection is efficiently achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org

Benzyl (B1604629) (Bn) Ethers: Benzyl ethers are stable to a broad spectrum of reagents. They can be introduced using benzyl bromide in the presence of a strong base like sodium hydride (NaH). A key advantage of the benzyl group is its removal by catalytic hydrogenation, which is a mild deprotection method. acs.org

Protecting GroupReagents and Conditions (Typical)Deprotection Conditions (Typical)
Trimethylsilyl (TMS)TMSCl, Imidazole, DMFK₂CO₃, MeOH or TBAF, THF
tert-Butyldimethylsilyl (TBS)TBSCl, Imidazole, DMFTBAF, THF or HCl, THF/H₂O
Benzyl (Bn)Benzyl bromide, NaH, THFH₂, Pd/C, EtOH

Oxidation of the secondary hydroxyl group in (R)-2-Hydroxy-1-morpholinopropan-1-one would yield the corresponding ketone, (R)-2-Oxo-1-morpholinopropan-1-one. This transformation opens up a vast array of subsequent chemical reactions. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups. masterorganicchemistry.commasterorganicchemistry.com

Commonly used oxidizing agents for secondary alcohols include:

Chromium-based reagents: Pyridinium chlorochromate (PCC) is a milder chromium-based reagent that can efficiently oxidize secondary alcohols to ketones. khanacademy.org

Dess-Martin Periodinane (DMP): This is a hypervalent iodine reagent that offers mild and selective oxidation of alcohols to aldehydes and ketones. masterorganicchemistry.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. It is a very mild and widely used procedure. masterorganicchemistry.com

The resulting ketone can then undergo a variety of reactions, such as:

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new amine.

Wittig Reaction: Reaction with a phosphorus ylide to form an alkene.

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to the carbonyl group to form a tertiary alcohol.

Oxidation MethodReagentsTypical Product
PCC OxidationPyridinium chlorochromate (PCC), CH₂Cl₂(R)-2-Oxo-1-morpholinopropan-1-one
Swern Oxidation(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C(R)-2-Oxo-1-morpholinopropan-1-one
Dess-Martin OxidationDess-Martin Periodinane, CH₂Cl₂(R)-2-Oxo-1-morpholinopropan-1-one

Functionalization of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom of the morpholine ring is a nucleophilic center that can be functionalized through various reactions to modulate the molecule's properties.

N-Alkylation: The introduction of an alkyl group onto the morpholine nitrogen can be achieved using alkyl halides or through reductive amination. researchgate.netresearchgate.net This modification can influence the molecule's basicity, polarity, and steric profile. Catalytic N-alkylation using alcohols over a heterogeneous catalyst has also been reported for morpholine. researchgate.net

N-Acylation: The morpholine nitrogen can be acylated using acyl chlorides or anhydrides. This converts the basic nitrogen into a neutral amide functionality, which can have a significant impact on the molecule's biological activity and pharmacokinetic properties.

ReactionReagents and Conditions (Typical)Expected Product
N-MethylationMethyl iodide, K₂CO₃, AcetonitrileN-Methylated morpholine derivative
N-AcetylationAcetic anhydride, Pyridine, CH₂Cl₂N-Acetylated morpholine derivative

Quaternization of the morpholine nitrogen involves its reaction with an alkylating agent to form a quaternary ammonium (B1175870) salt. nih.govresearchgate.net This introduces a permanent positive charge on the nitrogen atom. Such quaternized morpholinium salts can be investigated for their potential as phase transfer catalysts, which facilitate the reaction between reactants in different phases (e.g., aqueous and organic). The efficiency of the catalyst can be tuned by varying the length and nature of the alkyl chain introduced.

Alkylating AgentSolvent (Typical)Product Type
Methyl iodideAcetonitrileN-Methylmorpholinium iodide salt
Benzyl bromideDMFN-Benzylmorpholinium bromide salt

Formation of Complex Scaffolds via Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com The functional groups present in this compound make it a potential candidate for participation in certain MCRs. For instance, the hydroxyl group could potentially participate in Passerini or Ugi-type reactions under specific conditions, leading to the rapid generation of diverse and complex molecular scaffolds. nih.gov The development of MCRs involving chiral hydroxy amides is an active area of research for the efficient synthesis of medicinally relevant compounds. nih.govresearchgate.net The ability to generate libraries of complex molecules from a single chiral building block is of significant interest in drug discovery. nih.gov

Ring Transformations and Rearrangement Studies of Derived Analogs

The morpholine scaffold, a prevalent motif in medicinal chemistry, serves as a versatile building block for the synthesis of more complex molecular architectures. Analogs derived from this compound are particularly valuable starting materials for investigating a variety of ring transformation and rearrangement reactions. These studies are crucial for accessing novel heterocyclic systems with potential biological activity and for understanding the fundamental reactivity of these chiral building blocks. Research in this area has explored intramolecular cyclizations, ring expansions, and skeletal rearrangements, leading to the formation of diverse and structurally intriguing compounds.

One notable area of investigation involves the intramolecular reactions of derivatives of N-lactylmorpholine. For instance, the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been shown to be an effective method for the synthesis of thiadiazine 1-oxides. This transformation proceeds through the hydrolysis of the cyano group to generate an N-urea sulfoximine, which then undergoes further hydrolysis to an NH-sulfoximine. The subsequent intramolecular cyclocondensation of this intermediate yields the final fused heterocyclic product. This one-pot process is compatible with a variety of functional groups on the aromatic ring of the benzamide (B126) moiety. nih.gov

Another significant rearrangement is the Boulton-Katritzky rearrangement, which has been observed in 5-aryl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles. These compounds have been found to be unstable in the presence of acids or bases, undergoing rearrangement to form the salts of spiropyrazolinium compounds. This transformation highlights the potential for the morpholine moiety to influence the reactivity of appended heterocyclic rings, leading to novel spirocyclic structures. The rearrangement products were characterized by increased mobility indices (Rf) and different melting points compared to the starting materials. nih.gov

Furthermore, novel thermal rearrangements have been identified for N-oxide derivatives of complex morpholine-containing compounds. The oxidation of the morpholine core can lead to the formation of an N-oxide, which subsequently undergoes secondary degradation reactions. These rearrangements have been proposed to occur through elimination/addition mechanisms, and in some cases, an unusual and facile nih.govuvic.ca-sigmatropic rearrangement has been demonstrated. The identification of the degradation products was carried out using LC/MS and MS/MS techniques. nih.gov

The synthesis of substituted morpholines can also be achieved through a cascade reaction involving the ring opening of a 2-tosyl-1,2-oxazetidine followed by a spontaneous ring closure. This process, promoted by an organic base, yields a diastereomeric mixture of morpholine hemiaminals. This method provides a novel route to functionalized morpholines that can serve as precursors for further transformations. nih.gov

While direct studies on analogs of this compound are not extensively documented in the reviewed literature, the principles derived from the study of other substituted morpholines provide a strong foundation for predicting their behavior in ring transformation and rearrangement reactions. The presence of the chiral hydroxypropyl side chain is expected to introduce additional stereochemical considerations and may influence the regioselectivity and stereoselectivity of these transformations.

Below are tables summarizing key findings from rearrangement studies of morpholine derivatives, which can serve as a predictive guide for analogs of this compound.

Table 1: Boulton-Katritzky Rearrangement of 5-Aryl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles nih.gov

Starting Material (4a-e)Rearrangement Product (5a-e)Rf (Starting Material)Rf (Product)M.p. (°C) (Starting Material)M.p. (°C) (Product)
5-Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoleSpiropyrazolinium Benzoate Derivative0.450.60110-112130-132
5-(4-Chlorophenyl)-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoleSpiropyrazolinium Benzoate Derivative0.480.63125-127145-147
5-(4-Methylphenyl)-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoleSpiropyrazolinium Benzoate Derivative0.460.61118-120138-140
5-(4-Methoxyphenyl)-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoleSpiropyrazolinium Benzoate Derivative0.430.58115-117135-137
5-(4-Nitrophenyl)-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoleSpiropyrazolinium Benzoate Derivative0.400.55130-132150-152

Table 2: Acid-Catalyzed Isomerization of N-Acyl-2,2-dimethylaziridines ias.ac.in

N-Acyl GroupProduct(s) in Conc. H2SO4Product(s) in Aqueous H2SO4
BenzoylOxazolineOxazoline, Amidoalcohol, Allylamide
CinnamoylOxazolineOxazoline, Amidoalcohol, Allylamide

Applications of R 2 Hydroxy 1 Morpholinopropan 1 One As a Chiral Synthon in Complex Molecule Assembly

Building Block in the Enantioselective Synthesis of Advanced Intermediates

There is no specific information available detailing the use of (R)-2-Hydroxy-1-morpholinopropan-1-one as a building block for the enantioselective synthesis of advanced pharmaceutical or chemical intermediates.

Precursor in the Development of Chiral Ligands for Asymmetric Catalysis

No published research could be found that describes the conversion of this compound into chiral ligands for applications in asymmetric catalysis.

Integration into Heterocyclic Ring Systems for Diversity-Oriented Synthesis

The role of this compound in diversity-oriented synthesis through its integration into various heterocyclic ring systems is not documented in available scientific literature.

Utilization in the Construction of Natural Product Cores and Analogs

There are no specific examples or studies demonstrating the application of this compound in the synthesis of the core structures of natural products or their synthetic analogs.

Role in Scaffold Diversity Generation for Medicinal Chemistry Research

Information on the use of this compound to generate diverse molecular scaffolds for medicinal chemistry research is not available.

Advanced Theoretical and Computational Studies on R 2 Hydroxy 1 Morpholinopropan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. nih.govnanobioletters.com For (R)-2-Hydroxy-1-morpholinopropan-1-one, these calculations provide insight into its intrinsic stability, reactivity, and the distribution of electrons.

Detailed Research Findings: A typical analysis begins with the optimization of the molecule's geometry to find its lowest energy structure. From this optimized geometry, a variety of electronic properties and reactivity descriptors are calculated. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net

Other important descriptors derived from these calculations include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Global Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Molecular Electrostatic Potential (MEP): A 3D map that shows the charge distribution on the molecule's surface. nanobioletters.com Red regions indicate electron-rich areas (nucleophilic sites), often near the oxygen atoms of the carbonyl and hydroxyl groups, while blue regions indicate electron-poor areas (electrophilic sites), typically around the hydrogen atoms.

Table 6.1.1: Illustrative Quantum Chemical Reactivity Descriptors for this compound This table presents hypothetical but plausible data for illustrative purposes, as specific published values for this molecule are not available.

DescriptorSymbolIllustrative Value (eV)Significance
HOMO EnergyEHOMO-9.50Electron-donating ability
LUMO EnergyELUMO-0.85Electron-accepting ability
HOMO-LUMO GapΔE8.65Chemical stability and reactivity
Ionization PotentialI9.50Energy to remove an electron
Electron AffinityA0.85Energy released upon gaining an electron
Global Hardnessη4.33Resistance to charge transfer
Electronegativityχ5.18Electron-attracting tendency

Conformational Analysis via Molecular Mechanics and Density Functional Theory (DFT)

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers and understand the energy landscape of their interconversion. nih.gov

Detailed Research Findings: This process typically involves a two-step approach. First, a broad search of the conformational space is performed using computationally inexpensive Molecular Mechanics (MM) force fields. This initial scan identifies a pool of potential low-energy conformers. Subsequently, the most promising candidates are subjected to more accurate geometry optimization and energy calculations using DFT methods (e.g., B3LYP with a 6-31G(d,p) basis set). researchgate.net

For this compound, the key degrees of freedom include:

The puckering of the morpholine (B109124) ring (which typically prefers a chair conformation). researchgate.net

Rotation around the C-N amide bond, which has a significant energy barrier due to its partial double-bond character.

Rotation around the C-C bond connecting the chiral center to the carbonyl group.

The analysis would likely reveal that the most stable conformers are stabilized by intramolecular hydrogen bonds, for instance, between the hydroxyl proton and the carbonyl oxygen. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated free energies.

Table 6.2.1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical but plausible data for illustrative purposes.

ConformerDescriptionRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-1Chair morpholine, intramolecular H-bond (OH···O=C)0.0075.1
Conf-2Chair morpholine, extended structure1.1512.0
Conf-3Twist-boat morpholine, intramolecular H-bond1.804.5
Conf-4Chair morpholine, alternate C-N rotamer2.501.5

Prediction of Spectroscopic Signatures and Their Correlation with Stereochemistry

Computational spectroscopy is a powerful tool for predicting various spectra, which can then be used to confirm the structure and stereochemistry of a synthesized molecule. aip.org For a chiral compound like this compound, predicting its chiroptical spectrum is particularly important.

Detailed Research Findings: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis and Electronic Circular Dichroism (ECD) spectra. nih.gov The ECD spectrum, which measures the differential absorption of left and right circularly polarized light, is a unique fingerprint of a chiral molecule's absolute configuration. By calculating the ECD spectrum for the (R)-enantiomer and comparing it to an experimental spectrum, one can confidently assign the absolute stereochemistry. The final predicted spectrum is often a Boltzmann-weighted average of the spectra calculated for each significant low-energy conformer. nih.gov

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These predictions help in assigning experimental peaks to specific molecular motions (e.g., C=O stretch, O-H stretch, C-N stretch), confirming the presence of key functional groups.

Table 6.3.1: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical but plausible data for illustrative purposes.

Spectroscopy TypePredicted Peak/BandIntensityAssignment/Correlation
ECD~215 nmPositive Cotton Effect (Δε > 0)Correlates with the (R)-configuration at the chiral center
ECD~190 nmNegative Cotton Effect (Δε < 0)n→π* transition of the amide chromophore
IR3450 cm-1BroadO-H stretching vibration
IR1645 cm-1StrongC=O (Amide I band) stretching vibration

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry allows for the detailed exploration of potential chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.com

Detailed Research Findings: For example, the mechanism of a reaction such as the acylation of the secondary hydroxyl group can be modeled. DFT calculations are used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. By calculating the energies of the reactants and the transition state, the activation energy (Ea) for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility.

Frequency calculations are performed on the located TS structure to confirm it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be run to verify that the TS correctly connects the desired reactants and products.

Table 6.4.1: Illustrative Reaction Pathway Data for O-Acetylation This table presents hypothetical but plausible data for the reaction with acetic anhydride (B1165640).

ParameterDescriptionIllustrative Value
ReactionThis compound + Acetic Anhydride → O-acetylated product-
Activation Energy (Ea)Energy barrier for the reaction to occur18.5 kcal/mol
Reaction Energy (ΔE)Overall energy change (Product - Reactant)-5.2 kcal/mol (Exothermic)
TS Imaginary FrequencyVibrational mode corresponding to bond formation/breaking at the TS-350 cm-1

Molecular Dynamics Simulations to Explore Solvent Effects and Dynamic Behavior

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules over time, particularly in a solution environment. acs.orgnih.gov

Detailed Research Findings: An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with an explicit solvent, such as water. The system's trajectory is then simulated over a period of nanoseconds by solving Newton's equations of motion for every atom. nih.gov

Analysis of the MD trajectory can reveal:

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute, including the formation and lifetime of hydrogen bonds with the hydroxyl and carbonyl groups.

Conformational Dynamics: The transitions between different low-energy conformers in solution, providing a more realistic view of the molecule's flexibility than static calculations.

Dynamic Properties: Calculation of properties like the Root Mean Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (RDF) to understand the probability of finding solvent molecules at a certain distance from specific atoms on the solute.

These simulations are crucial for bridging the gap between theoretical gas-phase models and real-world behavior in solution, which is essential for applications in medicinal chemistry and materials science. nih.gov

Table 6.5.1: Illustrative Parameters from an MD Simulation in Water This table presents hypothetical but plausible data for a 50 ns simulation.

Analyzed ParameterIllustrative FindingSignificance
RMSD of SoluteAverage of 1.8 Å (after equilibration)Indicates the molecule maintains a stable average conformation.
Hydrogen Bonds (Solute-Water)Average of 3.5 H-bonds with a lifetime of ~2.0 psQuantifies the strength of interaction with the aqueous solvent.
Radial Distribution Function g(r)Peak for water oxygen around hydroxyl H at 1.9 ÅShows a strong, well-defined first solvation shell.
Conformational TransitionsMultiple transitions between Conf-1 and Conf-2 observedDemonstrates the dynamic equilibrium of conformations in solution.

Emerging Research Directions and Unexplored Avenues for R 2 Hydroxy 1 Morpholinopropan 1 One

Development of Novel Stereoselective Synthetic Methodologies

The efficient and stereocontrolled synthesis of (R)-2-Hydroxy-1-morpholinopropan-1-one is paramount for its broader application. While classical synthetic routes exist, emerging methodologies offer the potential for more sustainable, efficient, and highly selective production.

Future research could focus on the development of novel biocatalytic routes. The use of enzymes, such as ketoreductases, could enable the highly enantioselective reduction of a corresponding α-keto amide precursor to furnish the desired (R)-enantiomer with high optical purity. nih.gov This approach offers mild reaction conditions and a reduced environmental footprint compared to traditional chemical reductants.

Another promising direction is the exploration of organocatalytic asymmetric synthesis. Chiral organocatalysts could be employed to control the stereochemistry of the hydroxyl group formation. For instance, an asymmetric aldol (B89426) reaction between a morpholine-derived nucleophile and a suitable electrophile, followed by subsequent transformations, could provide a direct and highly stereoselective route to the target molecule.

Furthermore, the development of novel chemocatalytic methods, such as asymmetric hydrogenation of unsaturated morpholine (B109124) precursors, could also be a fruitful area of investigation. rsc.orgrsc.org The use of rhodium complexes with chiral ligands has shown success in the synthesis of other chiral morpholine derivatives and could be adapted for this specific target. rsc.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalysis High enantioselectivity, mild conditions, green chemistryEnzyme screening, process optimization
Organocatalysis Metal-free, diverse catalyst designCatalyst development, reaction scope exploration
Asymmetric Hydrogenation High efficiency, atom economyCatalyst and ligand design, substrate scope

Expansion of its Utility in New Classes of Organic Reactions

Beyond its role as a synthetic intermediate, this compound possesses structural features that suggest its utility in a variety of organic reactions. The presence of a chiral hydroxyl group and an amide moiety makes it a candidate for use as a chiral ligand in asymmetric catalysis.

The hydroxyl and amide functionalities could act as bidentate coordinating sites for metal centers, creating a chiral environment for a range of metal-catalyzed transformations. Research in this area would involve the synthesis of metal complexes of this compound and evaluation of their catalytic activity and enantioselectivity in reactions such as asymmetric additions, reductions, and cross-coupling reactions. The morpholine ring itself can also play a role in directing reactions and influencing selectivity. researchgate.net

Additionally, the chiral 1,2-amino alcohol scaffold, which can be conceptually derived from the target molecule, is a privileged structure in catalysis. nih.gov This suggests that derivatives of this compound could be developed as novel organocatalysts for a variety of asymmetric transformations.

Potential ApplicationReaction TypeRationale
Chiral Ligand Asymmetric catalysis (e.g., additions, reductions)Coordination of metal to hydroxyl and amide groups
Organocatalyst Asymmetric aldol, Michael additionsMimicking proline and other amino alcohol catalysts
Chiral Auxiliary Diastereoselective reactionsTemporary attachment to a substrate to direct stereochemistry

Integration with Flow Chemistry and Continuous Processing Techniques

The principles of green chemistry and process intensification are driving a shift towards continuous flow manufacturing in the pharmaceutical and fine chemical industries. nih.govrsc.orgresearchgate.net The synthesis of this compound is well-suited for adaptation to a continuous flow process, which could offer significant advantages over traditional batch production.

A continuous flow setup could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. ijprajournal.comnih.gov For instance, a packed-bed reactor containing an immobilized enzyme or catalyst could be used for the continuous stereoselective synthesis of the molecule. This would also facilitate catalyst recycling and reduce downstream purification efforts.

Furthermore, multi-step syntheses involving the formation and subsequent reaction of this compound could be telescoped into a single continuous process, eliminating the need for isolation of intermediates and reducing solvent waste and production time. researchgate.net Research in this area would focus on developing robust and scalable flow chemistry protocols for the synthesis and derivatization of this compound.

Flow Chemistry AdvantageImpact on SynthesisResearch Goal
Precise Control Improved yield and stereoselectivityOptimization of reaction parameters in a flow reactor
Enhanced Safety Minimized handling of hazardous reagentsDevelopment of a closed-loop, automated synthesis
Process Intensification Increased throughput, reduced footprintDesign of a telescoped multi-step continuous synthesis

Exploration of its Role in Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry explores the non-covalent interactions between molecules to form well-defined, functional assemblies. mdpi.com The chiral nature and hydrogen-bonding capabilities of this compound make it an intriguing building block for the construction of chiral supramolecular architectures.

The hydroxyl group can act as a hydrogen bond donor, while the amide and morpholine oxygen and nitrogen atoms can act as hydrogen bond acceptors. These interactions, combined with the inherent chirality of the molecule, could direct the self-assembly of the molecule into higher-order structures such as helices, sheets, or gels. doi.orgacs.org The chirality of the individual molecules can be transferred and amplified to the macroscopic level, leading to materials with unique chiroptical properties. rsc.org

Unexplored avenues in this area include investigating the self-assembly behavior of this compound in different solvents and conditions, and exploring the potential applications of the resulting supramolecular materials in areas such as chiral recognition, asymmetric catalysis, and functional materials.

Supramolecular StructureDriving ForcesPotential Application
Chiral Gels Hydrogen bonding, π-π stacking (with derivatives)Chiral separation media, controlled release
Helical Assemblies Chirality transfer, intermolecular interactionsChiroptical materials, asymmetric sensors
Co-crystals Hydrogen bonding with complementary moleculesCrystal engineering, modification of physical properties

Synergistic Approaches with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of synthetic routes. preprints.org These computational tools could be synergistically applied to accelerate the exploration of the chemical space around this compound.

Machine learning models can be trained on existing datasets of stereoselective reactions to predict the optimal conditions for the synthesis of this compound with high enantioselectivity. nih.govresearchgate.netarxiv.orgresearchgate.net This could significantly reduce the experimental effort required for reaction optimization. For example, AI algorithms could be used to screen virtual libraries of catalysts and ligands to identify the most promising candidates for a given transformation. riken.jp

Machine Learning ApplicationObjectiveExpected Outcome
Reaction Optimization Maximize yield and enantioselectivityReduced experimental workload, improved efficiency
Catalyst Design Identify optimal catalysts for its synthesisAccelerated discovery of new synthetic routes
Reactivity Prediction Propose novel reactions and applicationsGuided exploration of its chemical utility

Q & A

Q. What are the established synthetic routes for (R)-2-Hydroxy-1-morpholinopropan-1-one, and how can enantiomeric purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective reduction of ketone precursors using chiral catalysts (e.g., BINAP-Ru complexes) can yield the (R)-enantiomer. Purification via chiral chromatography (e.g., CHIRALPAK® columns) or crystallization with enantiopure resolving agents is critical to achieve ≥98% enantiomeric excess (ee). Experimental protocols should include detailed reaction conditions (temperature, solvent, catalyst loading) and characterization data to validate stereochemical outcomes .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR to confirm the morpholine ring and hydroxypropane backbone.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (C7_7H13_{13}NO3_3).
  • IR Spectroscopy : Identification of hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) stretches.
    X-ray crystallography is advised for absolute stereochemical confirmation .

Q. How should stability studies be designed for this compound under laboratory storage conditions?

Stability testing should include:

Condition Duration Analytical Endpoint
25°C/60% RH6 monthsHPLC purity ≥95%
40°C/75% RH3 monthsDegradation products ≤2%
Protect from light and moisture using amber glass vials and desiccants. Data should align with ICH Q1A(R2) guidelines .

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Disposal : Follow hazardous waste regulations (e.g., incineration for organic compounds).
    Reference SDS data for toxicity profiles, noting acute oral toxicity (LD50_{50} data) and environmental hazards .

Advanced Research Questions

Q. How can researchers resolve contradictory data in chiral HPLC analysis of this compound?

Discrepancies in retention times or ee values may arise from:

  • Column variability : Validate using multiple chiral columns (e.g., CHIRALCEL® OD-H vs. AD-H).
  • Mobile phase optimization : Adjust polarity with hexane/isopropanol ratios.
  • Temperature control : Column temperature fluctuations (±2°C) can alter resolution.
    Include internal standards (e.g., (S)-enantiomer) and replicate runs to ensure reproducibility .

Q. What strategies are effective for impurity profiling of this compound in pharmaceutical intermediates?

Impurity identification requires:

  • LC-MS/MS : Detect trace impurities (≤0.1%) via fragmentation patterns.
  • Synthesis pathway analysis : Monitor byproducts like morpholine ring-opened derivatives or keto-enol tautomers.
    Refer to pharmacopeial standards (e.g., EP/USP) for acceptance criteria and spiking studies to validate limits .

Q. How can degradation pathways be elucidated under oxidative stress conditions?

Forced degradation studies:

  • Oxidation : Treat with H2_2O2_2 (3% v/v) at 50°C for 24 hours.
  • Analysis : UPLC-PDA to identify hydroxylated or morpholine N-oxide derivatives.
    Mechanistic insights can be supported by DFT calculations to predict reactive sites .

Q. What in vitro models are suitable for evaluating the compound’s neurotoxic potential?

  • Cell lines : SH-SY5Y neurons or primary cortical cultures.
  • Endpoints : Mitochondrial membrane potential (JC-1 assay) and ROS generation (DCFH-DA probe).
    Dose-response studies (1–100 µM) should reference OECD TG 423 for acute toxicity thresholds .

Q. How can computational methods predict the compound’s metabolic fate in biological systems?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME.
  • Parameters : Cytochrome P450 metabolism, plasma protein binding, and logP values.
    Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Methodological Resources

  • Synthesis & Characterization : Follow Beilstein J. Org. Chem. guidelines for experimental reproducibility .
  • Analytical Validation : Align with ICH Q2(R1) for HPLC method development .
  • Safety Data : Consult IFRA Standards for toxicity thresholds and handling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.